molecular formula C15H14F2N2O3S B4409215 N-(3,4-difluorophenyl)-4-[(ethylsulfonyl)amino]benzamide

N-(3,4-difluorophenyl)-4-[(ethylsulfonyl)amino]benzamide

Cat. No. B4409215
M. Wt: 340.3 g/mol
InChI Key: XJLWCTPIHZYWPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-difluorophenyl)-4-[(ethylsulfonyl)amino]benzamide, also known as DFB, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. DFB has been shown to have a high affinity for certain enzymes and receptors, making it a promising candidate for a variety of scientific research applications.

Mechanism of Action

N-(3,4-difluorophenyl)-4-[(ethylsulfonyl)amino]benzamide works by binding to specific enzymes and receptors in the body, inhibiting their activity and preventing the progression of certain diseases. The exact mechanism of action for this compound is still being studied, but it is believed to involve the disruption of specific signaling pathways in the body.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in the body, including the inhibition of certain enzymes and receptors, the induction of cell death in cancer cells, and the reduction of inflammation. These effects make this compound a promising candidate for further study in a variety of scientific research fields.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3,4-difluorophenyl)-4-[(ethylsulfonyl)amino]benzamide in lab experiments is its high affinity for certain enzymes and receptors, making it a potent inhibitor. However, this compound also has limitations, including its potential toxicity and the need for further study to fully understand its mechanism of action.

Future Directions

There are many potential future directions for the study of N-(3,4-difluorophenyl)-4-[(ethylsulfonyl)amino]benzamide, including its potential use as a therapeutic agent in cancer, inflammation, and neurodegenerative diseases. Further study is needed to fully understand the mechanism of action for this compound and to determine its potential toxicity and side effects. Additionally, the development of new analogs and derivatives of this compound may lead to even more promising therapeutic candidates.

Scientific Research Applications

N-(3,4-difluorophenyl)-4-[(ethylsulfonyl)amino]benzamide has been studied for its potential therapeutic applications in a variety of scientific research fields, including cancer, inflammation, and neurodegenerative diseases. This compound has been shown to inhibit the activity of enzymes and receptors involved in these diseases, making it a promising candidate for further study.

properties

IUPAC Name

N-(3,4-difluorophenyl)-4-(ethylsulfonylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F2N2O3S/c1-2-23(21,22)19-11-5-3-10(4-6-11)15(20)18-12-7-8-13(16)14(17)9-12/h3-9,19H,2H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJLWCTPIHZYWPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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